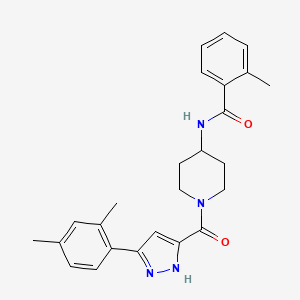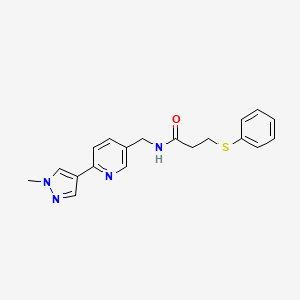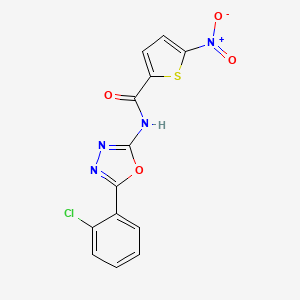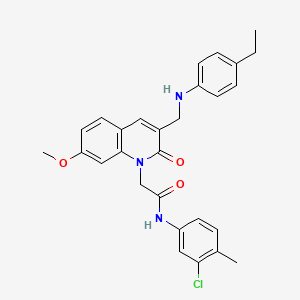![molecular formula C13H23N5 B3005700 1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine CAS No. 1494235-19-6](/img/structure/B3005700.png)
1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine is a useful research compound. Its molecular formula is C13H23N5 and its molecular weight is 249.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor and Anticancer Properties
- Piperazine derivatives, including compounds similar to 1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine, have been explored for their potential in oncology, particularly as antitumor agents. Modifications to these compounds aim to enhance their effectiveness by adjusting their lipophilicity, which is critical for tumor cell entry (Abate et al., 2011).
- Research has shown that certain heterocyclic compounds, including triazole derivatives, exhibit significant anti-bone cancer activity. These activities are studied through both synthesis and molecular docking investigations (Lv et al., 2019).
Antimicrobial and Antibacterial Effects
- Compounds including 1,2,4-triazol-3-yl)methyl]piperazine have demonstrated antimicrobial activity against pathogenic bacteria and fungi, including Staphylococcus aureus and Escherichia coli, as well as pathogenic fungi like Trichophyton rubrum (Nazar et al., 2005).
- Synthesized 1,2,4-triazole derivatives have shown good to moderate antimicrobial activities against various test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Reactivity and Adsorption Studies
- Detailed studies on the reactivity properties and adsorption behavior of triazole derivatives have been conducted. These include investigations into the local reactive properties and noncovalent interactions of such compounds, providing insights important for pharmaceutical applications (Al-Ghulikah et al., 2021).
Spectroscopic and Structural Characterization
- Spectroscopic and structural characterization of novel potential chemotherapeutic agents, including those with triazole and piperazine groups, have been conducted. These studies provide detailed information on the molecular properties of these compounds, crucial for their development as therapeutic agents (El-Emam et al., 2012).
Pharmaceutical Synthesis and Characterization
- Research into the synthesis and characterization of bioactive compounds in the class of 1,2,4-triazole derivatives highlights their potential in modern medicine and pharmacy. These studies contribute to the search for promising compounds for various therapeutic applications (Hlazunova, 2020).
Pharmacological Evaluations
- Novel derivatives of piperazines, including those related to 1,2,4-triazole compounds, have been synthesized and evaluated for their pharmacological properties, including their potential as melanocortin receptor ligands (Mutulis et al., 2004).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s worth noting that compounds containing a 1,2,4-triazole ring, such as letrozole and anastrozole, are known to act as aromatase inhibitors .
Mode of Action
Similar compounds have been found to inhibit tubulin polymerization . This suggests that 1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine might interact with its targets in a similar manner, leading to changes in cell division and growth.
Biochemical Pathways
Given the potential inhibition of tubulin polymerization, it can be inferred that the compound might affect cell division and growth pathways .
Pharmacokinetics
Similar compounds have been noted to possess drug-like properties , which could suggest good bioavailability.
Result of Action
Based on the potential inhibition of tubulin polymerization, it can be inferred that the compound might lead to cell cycle arrest and potentially induce apoptosis .
Análisis Bioquímico
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available data on how the effects of 1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine vary with different dosages in animal models .
Propiedades
IUPAC Name |
1-[(4-cyclohexyl-1,2,4-triazol-3-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5/c1-2-4-12(5-3-1)18-11-15-16-13(18)10-17-8-6-14-7-9-17/h11-12,14H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNXNRKROOIIQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NN=C2CN3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
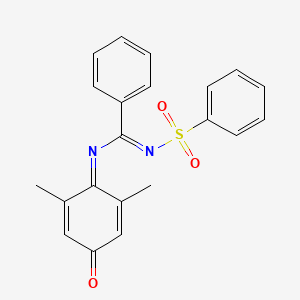

![N-[3-(7-Fluoro-3-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B3005620.png)


![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B3005624.png)




